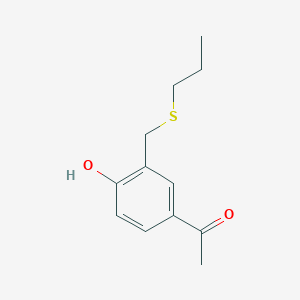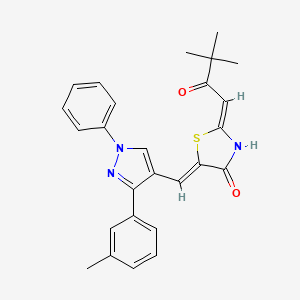
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a hydroxy group, a propylthio group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with propylthiomethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 4-hydroxyacetophenone attacks the propylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 1-(4-oxo-3-((propylthio)methyl)phenyl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-3-((propylthio)methyl)phenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the propylthio group.
Scientific Research Applications
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a propylthio group.
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the propylthio group, making it less hydrophobic.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Contains a bromo group, which can significantly alter its reactivity and properties.
Uniqueness
1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and can influence its interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(propylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2S/c1-3-6-15-8-11-7-10(9(2)13)4-5-12(11)14/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
OSIQTJQPOKOOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)


![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)



![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
